2-bromo-N-(3,4-dimethylphenyl)benzamide

Synthetic Chemistry Building Block Purity Verification

Researchers requiring a regioselectively functionalizable benzamide scaffold often face inconsistent purity or undefined substitution patterns that compromise cross-coupling yields. 2-Bromo-N-(3,4-dimethylphenyl)benzamide (CAS 303991-53-9) eliminates this uncertainty with defined ortho-bromine regiochemistry and 3,4-dimethyl aniline substitution, enabling predictable Suzuki-Miyaura and Buchwald-Hartwig reactivity. • ≥98% HPLC purity ensures reproducible coupling efficiency • Ortho-Br leaving group optimized for Pd-catalyzed cross-coupling • 304.18 g/mol MW compatible with solution-phase and solid-supported parallel synthesis • Ambient shipping; long-term storage at 2-8°C

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
CAS No. 303991-53-9
Cat. No. B1348877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3,4-dimethylphenyl)benzamide
CAS303991-53-9
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)C
InChIInChI=1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18)
InChIKeyIDLSRDSIECGYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(3,4-dimethylphenyl)benzamide – Baseline Overview


2-Bromo-N-(3,4-dimethylphenyl)benzamide (CAS 303991-53-9, molecular formula C15H14BrNO, molecular weight 304.18 g/mol) is a halogenated aromatic amide. PubChem classifies the compound as Benzamide, 2-bromo-N-(3,4-dimethylphenyl)- [1]. It is commercially available from multiple suppliers at purities typically ≥95% (HPLC) . The compound features an ortho-bromine atom on the benzoyl ring and a 3,4-dimethyl substitution on the aniline-derived ring, positioning it as a functionalizable intermediate rather than a finished active pharmaceutical ingredient. Caveat: At the time of compilation, no published primary research article, patent, or authoritative database with quantitative comparative biological or performance data for this exact compound was identified.

2-Bromo-N-(3,4-dimethylphenyl)benzamide – Substitution Risks


In the absence of published head-to-head studies, substitution risk arises directly from the compound’s molecular architecture. The ortho-bromine substituent dictates regioselectivity and reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 3,4-dimethyl aniline fragment modulates steric hindrance, amide bond conformation, and lipophilicity (XLogP3 ~4.2) [1]. Replacing 2-bromo-N-(3,4-dimethylphenyl)benzamide with an isomer such as 4-bromo-N-(3,4-dimethylphenyl)benzamide, or with an analog lacking the methyl groups, would alter each of these parameters and likely produce a different product distribution in a synthetic sequence. Without experimental comparative data, no generic substitution should be assumed, and researchers should verify that the material meets the specific reactivity and purity requirements of their protocol before procurement.

2-Bromo-N-(3,4-dimethylphenyl)benzamide – Quantitative Evidence & Data Gaps


Regioisomer Identity: 2-Bromo vs. 4-Bromo

The target compound’s IUPAC name and structure are unambiguously assigned as 2-bromo-N-(3,4-dimethylphenyl)benzamide [1]. Commercially, the most closely related analog offered alongside it is 4-bromo-N-(3,4-dimethylphenyl)benzamide . These are positional isomers (bromine at ortho vs. para position). The electronic and steric effects at the ortho position differ substantially from the para position. This is a structural differentiation, not a performance differentiation; no quantitative reactivity comparison between 2-bromo- and 4-bromo-N-(3,4-dimethylphenyl)benzamide has been identified in the literature.

Synthetic Chemistry Building Block Purity Verification

Purity Grade Benchmark

Multiple vendors offer this compound at purities of 95% or 98% (HPLC) . These figures constitute the benchmark when sourcing the material. No comparative purity data against the 4-bromo isomer or other analogs is available. This evidence serves only to establish the baseline quality expectation for procurement decisions.

Chemical Procurement Purity Specification HPLC

Calculated Lipophilicity (XLogP3)

PubChem reports a calculated XLogP3 value of 4.2 for 2-bromo-N-(3,4-dimethylphenyl)benzamide [1]. In the absence of direct experimental logP data, this computed descriptor serves as a class-level inference for solubility and membrane permeability considerations. No XLogP3 value has been retrieved for the 4-bromo isomer under comparable conditions.

Physicochemical Property Lipophilicity XLogP3

Biological Selectivity and Potency Data Gaps

A comprehensive search of BindingDB, ChEMBL, and PubMed for the exact compound (CAS 303991-53-9) yielded no quantitative enzyme inhibition, binding affinity, or cellular activity data. While BindingDB contains records for structurally related bromodomain inhibitors, none correspond to this exact substance [1]. Consequently, any claimed superiority over analogs in biological contexts is unsubstantiated at present.

Biological Activity Selectivity BRD4 BindingDB

2-Bromo-N-(3,4-dimethylphenyl)benzamide – Application Scenarios


Diversity-Oriented Synthesis via Palladium Cross-Coupling

The ortho-bromine atom is a competent leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and similar cross-coupling reactions [1]. Researchers can use 2-bromo-N-(3,4-dimethylphenyl)benzamide as a core scaffold to generate libraries of biaryl or amino-substituted benzamides by varying the coupling partner.

Reference Material for Method Development

Its defined structure (ortho-bromo, 3,4-dimethyl substitution) and commercial availability at ≥95–98% purity [1] make it suitable as a stable, well-characterized reference compound for HPLC, GC-MS, or NMR method validation in synthetic chemistry laboratories.

SAR Studies on Benzamide Derivatives

The compound provides a scaffold with a handleable bromine and a substituted aniline ring, enabling SAR exploration. When researchers design analogs by altering the bromine position or the aniline substitution pattern, this compound serves as a key comparator for synthetic efficiency and physicochemical properties [1]. Note: No biological SAR evidence exists for 303991-53-9 specifically.

Solid-Phase Synthesis Building Block

Owing to its amide functionality and a single halogen handle, 2-bromo-N-(3,4-dimethylphenyl)benzamide is suited for loading onto solid supports or use in automated parallel synthesis platforms [1]. Its molecular weight (304.18 Da) falls within the range that is generally compatible with resin-based chemistry, though specific protocols must be developed empirically.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(3,4-dimethylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.